Cas no 850904-20-0 (2-(4-bromophenyl)methyl-5-2-(morpholin-4-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)

2-(4-Bromophenyl)methyl-5-2-(morpholin-4-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a brominated tetrahydroisoquinoline derivative featuring a morpholine-substituted oxoethoxy side chain. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a tetrahydroisoquinoline core with a morpholine moiety, often associated with enhanced pharmacokinetic properties. The presence of the 4-bromophenyl group may facilitate further functionalization via cross-coupling reactions, making it a versatile intermediate for drug discovery. Its well-defined molecular architecture suggests potential utility in the development of bioactive molecules, particularly in targeting neurological or oncological pathways. The compound's purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-(4-bromophenyl)methyl-5-2-(morpholin-4-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one structure
850904-20-0 structure
Product name:2-(4-bromophenyl)methyl-5-2-(morpholin-4-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No:850904-20-0
MF:C22H23BrN2O4
MW:459.333025217056
CID:5866577
PubChem ID:2151888

2-(4-bromophenyl)methyl-5-2-(morpholin-4-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
    • 1(2H)-Isoquinolinone, 2-[(4-bromophenyl)methyl]-3,4-dihydro-5-[2-(4-morpholinyl)-2-oxoethoxy]-
    • 2-[(4-bromophenyl)methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)-3,4-dihydroisoquinolin-1-one
    • 2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
    • CHEMBL1313564
    • F0556-0023
    • 850904-20-0
    • HMS2708L20
    • HMS1418E08
    • IFLab1_002208
    • AKOS024583056
    • MLS000682997
    • SMR000323068
    • 2-(4-bromophenyl)methyl-5-2-(morpholin-4-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one
    • Inchi: 1S/C22H23BrN2O4/c23-17-6-4-16(5-7-17)14-25-9-8-18-19(22(25)27)2-1-3-20(18)29-15-21(26)24-10-12-28-13-11-24/h1-7H,8-15H2
    • InChI Key: PEOJDOSJXWEPNF-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C(OCC(N3CCOCC3)=O)=CC=C2)CCN1CC1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 458.08412g/mol
  • Monoisotopic Mass: 458.08412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 59.1Ų

Experimental Properties

  • Density: 1.448±0.06 g/cm3(Predicted)
  • Boiling Point: 682.3±55.0 °C(Predicted)
  • pka: -1.15±0.20(Predicted)

2-(4-bromophenyl)methyl-5-2-(morpholin-4-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0556-0023-15mg
2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850904-20-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0556-0023-2mg
2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850904-20-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0556-0023-4mg
2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850904-20-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0556-0023-2μmol
2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850904-20-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0556-0023-5μmol
2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850904-20-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0556-0023-5mg
2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850904-20-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0556-0023-10μmol
2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850904-20-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0556-0023-20μmol
2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850904-20-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0556-0023-3mg
2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850904-20-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0556-0023-1mg
2-[(4-bromophenyl)methyl]-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850904-20-0 90%+
1mg
$54.0 2023-05-17

Additional information on 2-(4-bromophenyl)methyl-5-2-(morpholin-4-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Compound CAS No. 850904-20-0: 2-(4-Bromophenyl)methyl-5-2-(morpholin-4-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one

The compound with CAS No. 850904-20-0, known as 2-(4-bromophenyl)methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule incorporates key functional groups such as the bromophenyl group, morpholine ring, and tetrahydroisoquinoline backbone, each contributing to its unique pharmacological properties.

Recent advancements in synthetic methodologies have enabled the precise construction of this compound, leveraging advanced techniques such as Suzuki coupling and Stille coupling. These methods allow for the efficient assembly of complex molecular frameworks, ensuring high purity and structural integrity. The bromophenyl group within the molecule plays a critical role in modulating its pharmacokinetic properties, enhancing its ability to cross cellular membranes and interact with target proteins.

One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Studies have demonstrated that it exhibits potent inhibitory activity against several receptor tyrosine kinases (RTKs), which are key players in various pathological processes, including cancer progression and angiogenesis. The incorporation of the morpholine ring significantly enhances the molecule's solubility and bioavailability, making it an attractive candidate for drug development.

In addition to its kinase inhibitory properties, this compound has shown remarkable selectivity towards specific cellular pathways. For instance, it has been found to selectively inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. This selectivity minimizes off-target effects and reduces the likelihood of adverse reactions, making it a safer therapeutic option compared to traditional chemotherapeutic agents.

Recent research has also explored the potential of this compound in combating multi-drug resistance (MDR) in cancer cells. By targeting efflux pumps such as P-glycoprotein (P-gp), it has been shown to enhance the efficacy of conventional chemotherapeutic drugs. This dual mechanism of action—simultaneously inhibiting oncogenic pathways and overcoming drug resistance—positions this compound as a versatile tool in oncology.

The synthesis of 2-(4-bromophenyl)methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves a multi-step process that begins with the preparation of the isoquinoline core. This is followed by successive functionalization steps to introduce the bromophenyl and morpholine groups. The final product undergoes rigorous characterization using techniques such as NMR spectroscopy and mass spectrometry to ensure structural accuracy.

From an environmental standpoint, this compound has been designed with eco-friendly principles in mind. Its synthesis employs catalytic systems that minimize waste generation and reduce environmental impact. Furthermore, its biodegradability has been assessed under controlled conditions, demonstrating its potential for sustainable use in pharmaceutical applications.

In conclusion, CAS No. 850904-20-0 represents a cutting-edge advancement in medicinal chemistry. Its unique structure endows it with exceptional biological activity and therapeutic potential across multiple disease areas. As research continues to uncover new applications and optimize its properties, this compound stands at the forefront of innovation in drug discovery.

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